Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
Description
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS: 35095-07-9) is a bicyclic aromatic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. It is also known as benzocyclobutene-1-carboxylic acid methyl ester and serves as a critical intermediate in organic synthesis, particularly in the development of polymers, pharmaceuticals, and advanced materials . Its bicyclo[4.2.0]octatriene core imparts unique strain and reactivity, making it valuable for ring-opening and functionalization reactions .
Properties
IUPAC Name |
methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYSWFRKUQSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The palladium-catalyzed C(sp³)-H bond arylation represents a state-of-the-art method for constructing the bicyclo[4.2.0]octa-1,3,5-triene core. This approach, detailed in Organic Syntheses, involves a two-step sequence starting from methyl (2-chlorophenyl)acetate. The first step introduces a methyl group via alkylation, while the second step facilitates intramolecular C-H arylation to form the bicyclic structure.
Stepwise Procedure and Optimization
Step A: Synthesis of Methyl 2-(2-Chlorophenyl)-2-Methylpropanoate
- Base-Mediated Alkylation : Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv) deprotonates methyl (2-chlorophenyl)acetate in tetrahydrofuran (THF) at 0°C, generating a stabilized enolate. Subsequent addition of iodomethane (2.5 equiv) at room temperature yields the α-methylated product.
- Purification : The crude product is isolated via aqueous workup and column chromatography, achieving >90% purity.
Step B: Intramolecular C(sp³)-H Arylation
- Catalytic System : Palladium acetate (Pd(OAc)₂) and tris(tert-butyl)phosphine hydrofluoroborate (P(t-Bu)₃·HBF₄) form the active catalyst, with potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 140°C.
- Reaction Mechanism : The palladium catalyst activates the C(sp³)-H bond adjacent to the ester group, enabling cyclization to form the bicyclo[4.2.0] framework. The reaction completes within 24 hours, yielding the target compound in 65–75% isolated yield.
Optimization Insights :
- Temperature : Elevated temperatures (140°C) are critical for overcoming the activation energy of C-H bond cleavage.
- Ligand Effects : Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance catalytic activity by stabilizing the palladium center and preventing aggregation.
- Solvent Choice : Polar aprotic solvents like DMF facilitate substrate solubility and stabilize ionic intermediates.
Alternative Synthetic Routes
Rhodium-Catalyzed Alkyne Cyclization
A rhodium(I)-catalyzed alkyne cyclization strategy, briefly referenced in excluded sources, could theoretically assemble the bicyclo[4.2.0] skeleton from terminal aryl alkynes. This method remains speculative in the context of the target compound but highlights the versatility of transition metal catalysis in strained ring synthesis.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂/P(t-Bu)₃·HBF₄ | 65–75% | 140°C, DMF, 24 h | High regioselectivity, scalable |
| Diels-Alder Cycloaddition | Lewis acid (e.g., AlCl₃) | N/A | Thermal, 80–120°C | Atom economy, no transition metals |
| Rh-Catalyzed Alkyne Cyclization | Rh(I) complex | N/A | Mild temperatures | Functional group tolerance |
The palladium-catalyzed method remains superior for its reproducibility and efficiency, though further exploration of photoredox or electrochemical approaches could address limitations in substrate scope.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate involves its interaction with specific molecular targets. The triene system allows for π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclo[4.2.0]octatriene Derivatives
Structural and Functional Differences
- Substituent Effects: The parent compound’s methyl ester group (35095-07-9) offers moderate reactivity, suitable for enzymatic resolutions . In contrast, the acid chloride derivative (1473-47-8) is highly electrophilic, enabling rapid acylation . Methanesulfonate (137337-73-6) and bromine (21120-91-2) substituents act as leaving groups, favoring nucleophilic substitutions .
- Reactivity and Applications: Hydroxyl derivative (35447-99-5): Participates in hydrogen bonding and oxidation, useful in phenol-based syntheses . Ketone (1075-30-5): Undergoes aldol condensations; its moderate toxicity (LD₅₀ = 550 mg/kg) necessitates careful handling . Carboximidamide (Org 5695): Used in genotoxicity assays due to its complex functionalization .
Physicochemical Properties
- Molecular Weight and Polarity: Lower molecular weight derivatives (e.g., 35447-99-5, 120.15 g/mol) exhibit higher volatility, whereas sulfonates (e.g., 137337-73-6, 212.27 g/mol) are less volatile . Polar groups (e.g., hydroxyl, ester) increase water solubility compared to non-polar analogues like 7-methylbicyclo[4.2.0]octatriene (C₉H₁₀) .
Biological Activity
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (C₁₀H₁₀O₂) is an organic compound characterized by its unique bicyclic structure and functional groups that may contribute to its biological properties. This article explores its potential biological activities, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- CAS Number : 35095-07-9
- Structure : The compound features a bicyclo[4.2.0] framework with a carboxylate ester group.
Biological Activity Overview
Research into the biological activity of this compound is still emerging but shows promise in several areas:
- Anticancer Potential : Compounds with similar bicyclic structures have been investigated for their anticancer properties, indicating that this compound may possess similar activities due to its structural features that facilitate interaction with biological targets .
- Anti-inflammatory Effects : Similar compounds have also been studied for anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- One-Pot Synthesis : Utilizing terminal aryl alkynes and a rhodium (I) complex as a catalyst has been reported to yield tetraaryl-substituted derivatives effectively .
- Enzymatic Synthesis : A process involving the over-expression of nitrilase enzymes has been explored to create optically pure derivatives of bicyclic compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-triene | Bicyclic | Base structure without carboxylate |
| Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | Bicyclic | Contains an aldehyde functional group |
| Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Bicyclic | Contains a carboxylic acid functional group |
This compound is distinguished by its ester functionality and potential reactivity compared to other derivatives lacking this feature .
Q & A
Q. What are the established synthetic routes for Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate, and how do reaction conditions influence yield?
The synthesis of this compound typically involves catalytic strategies for constructing the bicyclic framework. For example, modular synthesis routes using Hoveyda-Grubbs II catalyst and trans-1-propenyl boronic acid pinacol ester in anhydrous dichloromethane (DCM) at 80°C have been reported, achieving stereocontrol via nOe NMR experiments to confirm Z-geometry in intermediates . Reaction conditions such as solvent choice, temperature, and catalyst loading directly impact yield and purity. For instance, anhydrous conditions prevent hydrolysis of reactive intermediates, while elevated temperatures accelerate ring-closing metathesis steps .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton (δH) and carbon (δC) chemical shifts to confirm bicyclic framework and substituent positions. For example, δH 5.2–6.8 ppm indicates aromatic protons in the triene system .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 222.1272 matches theoretical values) .
- Infrared (IR) Spectroscopy : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹) .
- nOe Experiments : Resolves stereochemistry in derivatives (e.g., Z-geometry confirmation) .
Q. How does the compound’s stability vary under different storage conditions?
While specific stability data for this compound are limited, structurally similar bicyclic esters degrade under prolonged exposure to light, moisture, or oxygen. Recommended storage includes inert atmospheres (argon or nitrogen) at –20°C in amber vials to minimize radical-mediated decomposition .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?
Density Functional Theory (DFT) simulations model electron density distributions to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient triene system favors Diels-Alder reactions at specific carbons, while ester groups direct functionalization at the methoxycarbonyl position . Comparative studies with analogs (e.g., 7-isopropyl derivatives) highlight steric and electronic effects on regioselectivity .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?
Discrepancies often arise from variations in catalysts or purification methods. For example:
- Catalyst Optimization : Hoveyda-Grubbs II vs. Grubbs 1st generation catalysts may alter byproduct ratios in ring-closing metathesis .
- Chromatographic Resolution : Silica gel vs. reverse-phase HPLC can separate diastereomers or oxidized byproducts .
- Reaction Monitoring : In situ FTIR or LC-MS tracks intermediates to identify yield-limiting steps .
Q. How can stereochemical outcomes be controlled during synthesis of derivatives?
Stereocontrol is achieved through:
- Chiral Auxiliaries : Use of (S)-configured amines or alcohols to induce asymmetry in intermediates .
- Catalytic Asymmetric Synthesis : Enantioselective Pd-catalyzed couplings or organocatalytic methods .
- nOe-Guided Design : Experimental validation of stereochemistry (e.g., Z/E isomerism in alkenes) .
Q. What are the thermodynamic drivers for ring-opening or rearrangement reactions?
NIST data indicate that enthalpy of combustion (ΔcH°) and vaporization (ΔvapH°) influence ring strain and stability. For example, the bicyclo[4.2.0] system’s ring strain (~20 kcal/mol) makes it prone to thermal or acid-catalyzed rearrangements to less strained systems (e.g., naphthalene analogs) .
Comparative and Derivative-Focused Questions
Q. How do functional group modifications (e.g., nitrile, sulfonyl chloride) alter reactivity compared to the parent compound?
Derivatives like 7-cyano or 7-methanesulfonyl chloride exhibit distinct reactivity:
- Cyanohydrin Formation : The nitrile group enables nucleophilic additions (e.g., Strecker synthesis) .
- Sulfonylation : Methanesulfonyl chloride derivatives act as electrophiles in SN2 reactions or protein-binding probes .
- Bioactivity : Hydroxyl or amino derivatives show enhanced solubility for biological assays .
Q. What are the limitations of current synthetic methods for scaling up derivatives?
Key challenges include:
- Catalyst Cost : Transition-metal catalysts (e.g., Ru-based) are expensive for large-scale use .
- Byproduct Management : Ring-opening byproducts require multistep purification .
- Stereochemical Purity : Scalable enantioselective methods remain underdeveloped for bicyclic systems .
Data-Driven Research Questions
Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) across studies?
Discrepancies may arise from solvent effects, impurities, or tautomerism. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
